ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
CAS No.: 307552-16-5
Cat. No.: VC4732507
Molecular Formula: C21H20O4
Molecular Weight: 336.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307552-16-5 |
|---|---|
| Molecular Formula | C21H20O4 |
| Molecular Weight | 336.387 |
| IUPAC Name | ethyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C21H20O4/c1-3-23-21(22)20-15(2)25-19-12-11-17(14-18(19)20)24-13-7-10-16-8-5-4-6-9-16/h4-12,14H,3,13H2,1-2H3/b10-7+ |
| Standard InChI Key | LBOOQEPIEGDRES-JXMROGBWSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C |
Introduction
Ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, which is known for its diverse biological activities and utility in medicinal chemistry. This compound features a unique molecular structure, incorporating both benzofuran and ester functionalities, which contribute to its aromatic properties and potential reactivity.
Synthesis
The synthesis of benzofuran derivatives typically involves multi-step reactions. Although specific details for ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate are not available, similar compounds are synthesized using precursors like benzofuran derivatives and substituted phenylpropene compounds. The process may require controlled conditions such as temperature, solvent choice (e.g., methanol or ethanol), and catalysts (e.g., sulfuric acid) to ensure high yield and purity.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure and purity of synthesized compounds. For similar benzofuran derivatives, NMR spectra provide insights into the molecular structure by identifying specific functional groups and their environments.
Biological Activities and Applications
Benzofuran derivatives have been studied for their diverse biological activities, including anticancer properties. Some benzofurans exhibit selective toxicity towards human leukemia cells by inducing apoptosis . Although specific biological activities of ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate are not detailed in the literature, its structural similarity to other benzofurans suggests potential applications in medicinal chemistry.
Data Table: Comparison of Benzofuran Derivatives
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